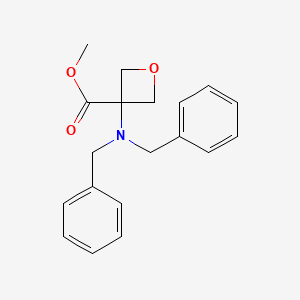
Methyl 3-(dibenzylamino)oxetane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(dibenzylamino)oxetane-3-carboxylate is an organic compound with the molecular formula C19H21NO3 It is a derivative of oxetane, a four-membered cyclic ether, and contains a dibenzylamino group and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(dibenzylamino)oxetane-3-carboxylate typically involves the following steps:
Formation of Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors such as epoxides or halohydrins.
Introduction of Dibenzylamino Group: The dibenzylamino group can be introduced via nucleophilic substitution reactions using dibenzylamine and appropriate leaving groups.
Esterification: The carboxylate ester group is introduced through esterification reactions involving carboxylic acids and methanol in the presence of acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially leading to the formation of oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dibenzylamino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the dibenzylamino group with other nucleophiles, leading to a variety of functionalized oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones or aldehydes, while reduction can produce oxetane alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-(dibenzylamino)oxetane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(dibenzylamino)oxetane-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions and reactions can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
- Methyl 3-(dimethylamino)oxetane-3-carboxylate
- Methyl 3-(diethylamino)oxetane-3-carboxylate
- Methyl 3-(diphenylamino)oxetane-3-carboxylate
Comparison: Methyl 3-(dibenzylamino)oxetane-3-carboxylate is unique due to the presence of the dibenzylamino group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
methyl 3-(dibenzylamino)oxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-18(21)19(14-23-15-19)20(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVCZMKMHPIYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2867017.png)
![N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide](/img/structure/B2867018.png)
![4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2867019.png)

![1-cyclopropyl-2-[4-(4-ethoxybenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride](/img/structure/B2867022.png)
![Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2867023.png)
![N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867024.png)
![(5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENE-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2867027.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2867028.png)


![benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2867035.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2867037.png)
